2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid
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Overview
Description
2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid is a complex organic compound that features a boron-containing oxaborinane ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene with an appropriate acylating agent to form the thiophene-acetyl intermediate. This intermediate is then reacted with a boron-containing reagent under controlled conditions to form the oxaborinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol .
Scientific Research Applications
2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid involves its interaction with specific molecular targets. The thiophene moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the boron-containing oxaborinane ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Similar in structure but lacks the boron-containing oxaborinane ring.
2-Hydroxy-2-phenylacetic acid: Contains a hydroxy and acetic acid group but lacks the thiophene and boron moieties .
Uniqueness
The uniqueness of 2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid lies in its combination of a thiophene moiety and a boron-containing oxaborinane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H16BNO5S |
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Molecular Weight |
297.14 g/mol |
IUPAC Name |
2-[2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid |
InChI |
InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17) |
InChI Key |
IOOWNWLVCOUUEX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O |
Origin of Product |
United States |
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